molecular formula C15H13ClN2O3 B2802776 [(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE CAS No. 386278-33-7

[(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2802776
CAS No.: 386278-33-7
M. Wt: 304.73
InChI Key: MCDWJIMUBGGEKF-UHFFFAOYSA-N
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Description

[(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 3-methylphenyl group, a carbamoyl group, and a 6-chloropyridine-3-carboxylate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with methyl 6-chloropyridine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic and biochemical activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate
  • Methyl 6-chloronicotinate
  • Methyl 6-chloro-3-picolinate

Uniqueness

[(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-3-2-4-12(7-10)18-14(19)9-21-15(20)11-5-6-13(16)17-8-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDWJIMUBGGEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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